molecular formula C23H28ClN3O6S B600857 3-Hydroxyglibenclamide CAS No. 23074-02-4

3-Hydroxyglibenclamide

カタログ番号: B600857
CAS番号: 23074-02-4
分子量: 510.01
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxyglibenclamide is a derivative of glibenclamide, which belongs to the class of sulfonylureas. These compounds are primarily used as antidiabetic medications to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells . This compound is specifically characterized by the presence of a hydroxyl group at the third position of the cyclohexyl ring, which may influence its pharmacokinetic and pharmacodynamic properties.

作用機序

Target of Action

3-Hydroxyglibenclamide, a metabolite of Glibenclamide (also known as Glyburide), primarily targets the ATP-sensitive potassium channels (KATP) on pancreatic beta cells . These channels play a crucial role in insulin secretion, which is critical for the regulation of blood glucose levels .

Mode of Action

This compound acts by binding to and inhibiting the ATP-sensitive potassium channels (KATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The influx of calcium ions triggers the secretion of insulin, a hormone that regulates glucose metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin secretion pathway. By inhibiting KATP channels, this compound induces membrane depolarization, leading to the opening of voltage-dependent calcium channels . The resulting influx of calcium ions into the beta cells triggers the exocytosis of insulin granules, thereby promoting insulin secretion .

Pharmacokinetics

The pharmacokinetics of this compound, as a metabolite of Glibenclamide, is influenced by several factors. Studies have shown that hyperglycemia can negatively impact the intestinal absorption of this class of drugs . Furthermore, the metabolites of Glibenclamide, including this compound, are primarily eliminated by the kidneys . Therefore, renal function can significantly affect the pharmacokinetics of this compound .

Result of Action

The primary molecular effect of this compound is the inhibition of KATP channels, leading to the depolarization of the beta cell membrane . On a cellular level, this results in an increase in insulin secretion, which has a systemic effect of lowering blood glucose levels . This makes this compound an effective agent in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hyperglycemia can negatively impact the drug’s absorption in the intestine . Additionally, renal function can significantly affect the drug’s elimination, with impaired renal function potentially leading to altered pharmacokinetics . Therefore, patient-specific factors such as blood glucose levels and kidney function can influence the action and efficacy of this compound .

生化学分析

Biochemical Properties

3-Hydroxyglibenclamide, like glibenclamide, is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families . These interactions influence the distribution and pharmacokinetics of this compound .

Cellular Effects

It is known that glibenclamide, the parent compound, has significant effects on various types of cells, including pancreatic beta cells

Molecular Mechanism

Glibenclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, and eventually leading to insulin secretion .

Temporal Effects in Laboratory Settings

Glibenclamide has been shown to have a terminal elimination half-life of 15 hours , and it is reasonable to assume that this compound may have a similar half-life.

Dosage Effects in Animal Models

Studies on glibenclamide have shown that it can provoke long-lasting hypoglycemic reactions .

Metabolic Pathways

This compound is a metabolite of glibenclamide, which is metabolized in the liver through hydroxylation, a process mediated by the CYP2C9 enzyme .

Transport and Distribution

This compound, like glibenclamide, is a substrate of OATP and ABC transporter families, which influence its transport and distribution within cells and tissues .

Subcellular Localization

Glibenclamide has been shown to localize within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyglibenclamide typically involves the hydroxylation of glibenclamide. This can be achieved through various chemical reactions, including:

    Hydroxylation: Using oxidizing agents such as hydrogen peroxide or peracids to introduce a hydroxyl group at the desired position.

    Catalytic Methods: Employing catalysts like transition metal complexes to facilitate the hydroxylation process under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processes: Where the hydroxylation reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Utilizing continuous flow reactors to enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.

化学反応の分析

Types of Reactions: 3-Hydroxyglibenclamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides, alkoxides, or amines for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Glibenclamide.

    Substitution Products: Halogenated or alkylated derivatives of this compound.

科学的研究の応用

Scientific Research Applications

3-Hydroxyglibenclamide has several applications across various fields:

1. Chemistry

  • Reference Compound : Used in analytical chemistry to study sulfonylurea derivatives and their interactions.
  • Synthesis Studies : Investigated for its role in synthesizing new compounds with potential antidiabetic properties.

2. Biology

  • Metabolic Studies : Explored for its impact on cellular metabolism and insulin secretion pathways.
  • Cellular Mechanisms : Research focuses on understanding how it influences signaling pathways related to glucose metabolism.

3. Medicine

  • Pharmacokinetics Research : Studied for its absorption, distribution, metabolism, and excretion characteristics compared to glibenclamide.
  • Therapeutic Effects : Evaluated for its efficacy and safety in clinical settings, particularly for patients with type 2 diabetes.

4. Industry

  • Drug Development : Utilized in the formulation of new antidiabetic medications that may offer improved efficacy or reduced side effects.
  • Formulation Studies : Investigated for its potential in developing fixed-dose combinations with other antidiabetic agents.

Comparative Potency

Research indicates that this compound is approximately 6.5 times less potent than glibenclamide in reducing blood glucose levels. This difference underscores the importance of dosage adjustments when considering its clinical use.

Clinical Case Study: Hypoglycemic Response

A notable case involved a 77-year-old male patient with type 2 diabetes who experienced severe hypoglycemia after being treated with glibenclamide. His blood glucose dropped to 50 mg/dl despite a stable dose over five years. This case highlights the potential risks associated with sulfonylureas and their metabolites, emphasizing the need for careful monitoring and dosage adjustments.

Randomized Controlled Trials

In a randomized controlled trial assessing the hypoglycemic effects of glibenclamide metabolites, including this compound, eight healthy subjects were administered various doses. The study found significant reductions in blood glucose levels not only from glibenclamide but also from its metabolites, indicating their role in insulin secretion enhancement .

Data Table: Comparative Analysis of Sulfonylureas

CompoundPotency (relative to Glibenclamide)Mechanism of ActionClinical Applications
GlibenclamideBaselineInhibition of K_ATP channelsType 2 Diabetes Management
This compound~6.5 times less potentInhibition of K_ATP channelsType 2 Diabetes Research
4-HydroxyglibenclamideComparableInhibition of K_ATP channelsPharmacokinetic Studies
GlipizideSimilarInhibition of K_ATP channelsType 2 Diabetes Management

類似化合物との比較

    Glibenclamide: The parent compound, widely used as an antidiabetic medication.

    4-Trans-Hydroxyglibenclamide: Another hydroxylated derivative with a hydroxyl group at the fourth position.

    Glyburide: An alternative name for glibenclamide, used interchangeably in some regions.

Uniqueness: 3-Hydroxyglibenclamide is unique due to the specific position of the hydroxyl group, which may alter its pharmacological properties compared to other derivatives. This uniqueness can potentially offer different therapeutic benefits or side effect profiles, making it a valuable compound for further research and development.

生物活性

3-Hydroxyglibenclamide, a metabolite of the sulfonylurea drug glibenclamide, has garnered attention in pharmacological research due to its biological activity and potential implications in diabetes management. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed findings.

Overview of this compound

This compound is produced through the metabolic hydroxylation of glibenclamide, a medication commonly used to treat type 2 diabetes. The compound belongs to the class of sulfonylureas, which function by stimulating insulin secretion from pancreatic beta cells. Understanding the biological activity of its hydroxylated form is crucial for elucidating the pharmacokinetics and pharmacodynamics associated with glibenclamide therapy.

  • Insulin Secretion Stimulation :
    • Like glibenclamide, this compound enhances insulin secretion from pancreatic beta cells. Studies indicate that it may exert this effect through ATP-sensitive potassium channels (K_ATP channels), leading to depolarization and subsequent calcium influx, which triggers insulin release .
  • Pharmacokinetics :
    • The metabolic transformation of glibenclamide into this compound affects its pharmacokinetics. Research shows that variations in hepatic uptake and clearance can significantly influence the plasma concentration of both glibenclamide and its metabolite, impacting therapeutic outcomes .

Case Studies

Several case studies have investigated the clinical implications of this compound in diabetic patients:

  • Case Study 1 : A study involving patients with maturity-onset diabetes of the young (MODY) demonstrated that individuals with HNF-1α mutations exhibited hypersensitivity to sulfonylureas. This sensitivity was attributed to altered metabolism and clearance rates of glibenclamide and its metabolites, including this compound .
  • Case Study 2 : In a cohort of type 2 diabetes patients, monitoring plasma levels of glibenclamide and its hydroxylated forms revealed that those with higher concentrations of this compound experienced improved glycemic control compared to those with lower levels. This suggests a potential role for the metabolite in enhancing the efficacy of glibenclamide therapy .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

  • Fluid Secretion : In rodent models, glibenclamide has been shown to stimulate fluid secretion through mechanisms independent of cystic fibrosis transmembrane conductance regulator (CFTR). This effect may also extend to its hydroxylated derivative, indicating broader physiological roles beyond glucose metabolism .
  • Metabolic Pathways : The metabolic pathways involving cytochrome P450 enzymes have been implicated in the formation of this compound. Specifically, CYP105A1 has been identified as a catalyst for this hydroxylation process, suggesting potential avenues for enhancing drug efficacy through biotransformation strategies .

Table 1: Pharmacokinetic Parameters of Glibenclamide and this compound

ParameterGlibenclamideThis compound
Half-life (t_1/2)1.5 minNot extensively studied
Clearance RateReduced in MODY3Increased sensitivity
Plasma ConcentrationElevated in MODY3Correlated with efficacy

Table 2: Clinical Outcomes in Diabetes Patients Treated with Glibenclamide

Study ReferencePatient GroupOutcome
MODY Study HNF-1α mutationIncreased sensitivity
Glycemic Control Study Type 2 DiabetesImproved control

特性

IUPAC Name

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAJFAMXTVSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945751
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-07-9, 23074-02-4
Record name 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is 3-Hydroxyglibenclamide formed in the body?

A1: this compound is a metabolite of the antidiabetic drug glibenclamide. The study found that approximately 8% of an oral dose of glibenclamide is metabolized into this compound within 48 hours []. This suggests that specific enzymes are involved in the hydroxylation process, although the exact enzymes responsible weren't identified in this particular study.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。